molecular formula C14H13NOS B1657840 N-[(phenylsulfanyl)methyl]benzamide CAS No. 58379-67-2

N-[(phenylsulfanyl)methyl]benzamide

Cat. No.: B1657840
CAS No.: 58379-67-2
M. Wt: 243.33 g/mol
InChI Key: NLUFNWLTQGIRQW-UHFFFAOYSA-N
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Description

N-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a phenylthio methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylsulfanyl)methyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .

Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: N-[(phenylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted benzamides.

Scientific Research Applications

N-[(phenylsulfanyl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core structure allows for binding to proteins, influencing their function and activity .

Comparison with Similar Compounds

  • Benzamide, N-methyl-N-phenyl-
  • Benzamide, N-phenyl-

Comparison: N-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The phenylthio group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

58379-67-2

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C14H13NOS/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)

InChI Key

NLUFNWLTQGIRQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2

Origin of Product

United States

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